molecular formula C7H12ClNO2 B044480 Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate CAS No. 116699-84-4

Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate

Cat. No. B044480
M. Wt: 177.63 g/mol
InChI Key: NWAJDWVRZBWSDL-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate, also known as metolcarb, is a carbamate insecticide that is widely used in agriculture and horticulture to control a variety of pests. This compound is highly effective against a wide range of insects, including aphids, thrips, whiteflies, and leafhoppers.

Mechanism Of Action

Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the normal functioning of the nervous system of insects. This leads to the accumulation of acetylcholine in the synapses of the nervous system, which ultimately results in paralysis and death of the insect.

Biochemical And Physiological Effects

Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate has been shown to have a number of biochemical and physiological effects on insects. These include inhibition of acetylcholinesterase activity, disruption of ion channels, and interference with neurotransmitter release. In addition, it has been shown to affect the metabolism of insects and to cause oxidative stress.

Advantages And Limitations For Lab Experiments

Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate has a number of advantages for use in laboratory experiments. It is highly effective against a wide range of insect pests, and it has low toxicity to mammals and other non-target organisms. However, it can be difficult to work with due to its low solubility in water and its tendency to decompose under certain conditions.

Future Directions

There are a number of future directions for research on methyl [(3E)-5-chloro-3-penten-1-yl]carbamate. These include the development of new formulations and delivery systems for the compound, the study of its effects on non-target organisms, and the investigation of its potential for use in integrated pest management programs. In addition, there is a need for further research on the mechanisms of action of this compound and its potential for use in combination with other insecticides.

Synthesis Methods

Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate can be synthesized by reacting 5-chloro-3-penten-1-ol with methyl isocyanate in the presence of a catalyst. The reaction typically takes place in an organic solvent at elevated temperatures and pressures. The resulting product is a white crystalline solid that is soluble in organic solvents and slightly soluble in water.

Scientific Research Applications

Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate has been extensively studied for its insecticidal properties. It has been shown to be highly effective against a variety of insect pests, including aphids, thrips, whiteflies, and leafhoppers. In addition, it has been shown to have low toxicity to mammals and other non-target organisms.

properties

CAS RN

116699-84-4

Product Name

Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

methyl N-[(E)-5-chloropent-3-enyl]carbamate

InChI

InChI=1S/C7H12ClNO2/c1-11-7(10)9-6-4-2-3-5-8/h2-3H,4-6H2,1H3,(H,9,10)/b3-2+

InChI Key

NWAJDWVRZBWSDL-NSCUHMNNSA-N

Isomeric SMILES

COC(=O)NCC/C=C/CCl

SMILES

COC(=O)NCCC=CCCl

Canonical SMILES

COC(=O)NCCC=CCCl

synonyms

Carbamic acid, (5-chloro-3-pentenyl)-, methyl ester (9CI)

Origin of Product

United States

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